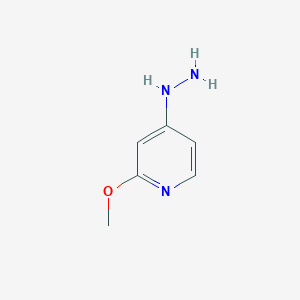

4-Hydrazinyl-2-methoxypyridine

Description

Properties

IUPAC Name |

(2-methoxypyridin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-4-5(9-7)2-3-8-6/h2-4H,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQLILNOJXZFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-Methoxypyridine+Hydrazine Hydrate→4-Hydrazinyl-2-methoxypyridine

Industrial Production Methods

While specific industrial production methods for 4-Hydrazinyl-2-methoxypyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

Oxidation: Azo or azoxy compounds.

Reduction: Hydrazones or amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Hydrazinyl-2-methoxypyridine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds, which are of interest for their diverse biological activities.

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, 4-Hydrazinyl-2-methoxypyridine and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-methoxypyridine depends on its specific application. In medicinal chemistry, for example, its biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. Additionally, the methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

Functional Group Differences

- 5-Hydrazinyl-2-methoxypyridine hydrochloride (CAS 89943-12-4): Differs in the position of the hydrazinyl group (5-position vs. 4-position). The hydrochloride salt enhances solubility in polar solvents, which may improve bioavailability in pharmaceutical formulations compared to the non-salt form of 4-hydrazinyl derivatives .

- N′-(4-Methoxybenzoyl)pyridine-2-carbohydrazide: Replaces the hydrazinyl group with a carbohydrazide (-CONHNH₂) moiety.

- (4-Methoxypyridin-2-yl)-methanol: Substitutes hydrazinyl with a hydroxymethyl (-CH₂OH) group. The hydroxyl group enables hydrogen bonding, increasing solubility in aqueous media but reducing nucleophilicity compared to hydrazinyl-containing analogs .

Substituent Position and Electronic Effects

- 2-Methoxy-6-methylpyridin-4-amine (CAS 20265-39-8): Replaces hydrazinyl with an amine (-NH₂) group and adds a methyl group at the 6-position. The amine group is less nucleophilic than hydrazinyl, limiting utility in condensation reactions .

Hybrid Structures

Physicochemical Properties and Reactivity

Hydrazinyl vs. Amine Groups :

Salt Forms :

Steric and Electronic Effects :

- Methyl groups (e.g., in 2-methoxy-6-methylpyridin-4-amine) reduce ring electron density, slowing electrophilic substitution reactions .

Biological Activity

4-Hydrazinyl-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-Hydrazinyl-2-methoxypyridine has the molecular formula . The presence of both hydrazine and methoxy groups on the pyridine ring contributes to its unique chemical reactivity and biological activity. The hydrazine group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting or modulating enzyme activity, while the methoxy group enhances lipophilicity, improving membrane permeability and bioavailability.

The biological activity of 4-Hydrazinyl-2-methoxypyridine is attributed to its interaction with specific molecular targets. Notably:

- Enzyme Inhibition : The hydrazine moiety can covalently bond with active sites on enzymes, leading to inhibition. This mechanism is particularly relevant in cancer therapeutics where enzyme modulation is crucial.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : The compound's derivatives have shown promise in inhibiting cancer cell proliferation, particularly against thyroid cancer cells. For instance, related compounds have demonstrated IC50 values as low as 0.113 μM against FAK-overexpressing TPC-1 cells .

Biological Activity Studies

Several studies have evaluated the biological activity of 4-Hydrazinyl-2-methoxypyridine and its derivatives:

| Study | Cell Line | IC50 Value (μM) | Activity |

|---|---|---|---|

| TPC-1 | 0.113 | Anticancer (FAK inhibitor) | |

| H460 | 0.05 | Antiproliferative | |

| HT-29 | 6.31 | Antiproliferative | |

| MDA-MB-231 | 6.50 | Antiproliferative |

These findings underscore the compound's potential as a lead in drug development targeting various cancers.

Case Studies

- Thyroid Cancer Research : A study focused on novel 4-arylaminopyrimidine hydrazone derivatives revealed that compounds similar to 4-Hydrazinyl-2-methoxypyridine exhibited significant inhibition of FAK, a key player in cancer cell signaling pathways. The most potent derivative showed an IC50 of 0.113 μM, indicating strong antiproliferative effects .

- Antiproliferative Activity : In another investigation, a series of hydrazinyl-pyrimidine derivatives were synthesized and tested against multiple cancer cell lines (H460, HT-29, MDA-MB-231). Compounds displayed IC50 values in the nanomolar range, suggesting high efficacy as anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing 4-hydrazinyl-2-methoxypyridine and its derivatives?

The synthesis typically involves hydrazine substitution on pre-functionalized pyridine scaffolds. For example:

- Condensation reactions : Hydrazine derivatives react with carbonyl-containing intermediates (e.g., aldehydes or ketones) under acidic conditions. details a method where 2-hydrazinopyridine reacts with 4-benzyloxy-3-methoxybenzaldehyde in ethanol with acetic acid catalysis, yielding hydrazone intermediates in 91% yield .

- Functional group interconversion : Chloromethylpyridine derivatives (e.g., 4-(chloromethyl)-2-methoxypyridine hydrochloride) can undergo nucleophilic substitution with hydrazine, as suggested in .

- Purification : Vacuum filtration and washing with methanol/water are standard for isolating hydrazinylpyridine derivatives .

Q. What spectroscopic techniques are recommended for characterizing hydrazinyl-substituted pyridines?

- NMR spectroscopy : H and C NMR are critical for confirming substitution patterns. For instance, the hydrazinyl proton in 4-hydrazinylpyridine dihydrochloride appears as a singlet near δ 10.7 ppm .

- FTIR : Stretching frequencies for N-H (3198 cm) and C=N (1596 cm) confirm hydrazone formation .

- HRMS : High-resolution mass spectrometry validates molecular formulas, as shown in for a triazolopyridine derivative (calculated m/z 334.1556; observed 334.1553) .

Q. How does the hydrazinyl group influence the reactivity of pyridine derivatives in biological systems?

The hydrazinyl group enhances hydrogen-bonding interactions with enzyme active sites. highlights that hydrazinylpyridines may inhibit microbial growth by targeting metabolic enzymes (e.g., dihydrofolate reductase) through reversible binding to catalytic residues .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of 4-hydrazinyl-2-methoxypyridine?

- Density Functional Theory (DFT) : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) accurately model electron density distribution. demonstrates that including exact exchange terms reduces errors in atomization energy predictions (<2.4 kcal/mol deviation) .

- Electrostatic potential maps : These identify nucleophilic/electrophilic sites. For example, the hydrazinyl group’s lone pairs enhance reactivity toward electrophiles like carbonyl carbons .

Q. What strategies improve regioselectivity in forming triazolopyridine derivatives from hydrazinyl precursors?

- Oxidative cyclization : Sodium hypochlorite (NaOCl) in ethanol selectively oxidizes hydrazones to triazolopyridines at room temperature. reports a 73% yield for 3-(4-benzyloxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine using this method .

- Solvent control : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over side reactions .

Q. How do solvent polarity and pH affect the stability of 4-hydrazinyl-2-methoxypyridine in aqueous solutions?

- pH-dependent degradation : Under acidic conditions (pH < 3), protonation of the hydrazinyl group accelerates hydrolysis. notes that chloromethylpyridine derivatives are stable in anhydrous organic solvents but hydrolyze rapidly in water .

- Solvent effects : Ethanol and dichloromethane minimize decomposition during synthesis, as demonstrated in .

Q. What in silico docking methods are suitable for studying enzyme interactions with hydrazinylpyridines?

- AutoDock4 : This tool models ligand-receptor flexibility, critical for simulating hydrazinyl group interactions. validated AutoDock4’s accuracy in HIV protease studies (RMSD <2.0 Å for 87% of ligands) .

- Binding free energy calculations : MM-PBSA/GBSA methods quantify interaction energies, aiding in hit optimization .

Key Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.